1H-indene-1-carboxylic acid
Overview
Description
1H-Indene-1-carboxylic acid is an organic compound with the molecular formula C_10H_8O_2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group attached to the indene ring system
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to 1h-indene-1-carboxylic acid, have been found to interact with various biological targets, including cancer cells and microbes . They play a significant role in cell biology .
Mode of Action
It’s worth noting that indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which 1H-indene-1-carboxylic acid is a part of, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been found to have a broad spectrum of biological activities, which suggests that this compound could potentially have similar effects.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may have similar binding interactions.
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1H-indene using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then further oxidized to yield the carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or platinum can facilitate the oxidation of indene under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the carboxylic acid to other functional groups, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Halogenated indenes, nitroindenes
Scientific Research Applications
1H-Indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specialized properties.
Comparison with Similar Compounds
1H-Indene-1-carboxylic acid can be compared to other similar compounds, such as:
1H-Indene-2-carboxylic acid: Differing only in the position of the carboxylic acid group, this compound exhibits distinct chemical reactivity and biological activity.
Indole-2-carboxylic acid: Featuring an indole ring instead of an indene ring, this compound has unique properties and applications in medicinal chemistry.
Naphthalene-1-carboxylic acid: With a fused bicyclic ring system similar to indene, this compound is used in the synthesis of dyes and pigments.
Each of these compounds has its own set of characteristics and applications, highlighting the versatility and importance of this compound in various fields of research and industry.
Properties
IUPAC Name |
1H-indene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWYICAEPBCRBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901141 | |
Record name | NoName_211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58405-99-5, 5020-21-3 | |
Record name | 1H-Indene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058405995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indene-1-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1H-indene-1-carboxylic acid is C10H8O2, and its molecular weight is 160.17 g/mol.
A: While specific spectroscopic data is limited in the provided research, the presence of the carboxylic acid group (COOH) is confirmed by infrared spectroscopy through the observation of characteristic C=O and O-H stretching vibrations. [, ]
A: Research indicates that this compound exhibits higher thermal stability when mixed with novolak resins compared to polyhydroxystyrene resins. [] This difference in stability is attributed to the interaction between the acid and the respective resin structures.
A: this compound is generated through the photolysis of diazonaphthoquinone (DNQ) compounds in the presence of water. [, , ] This photochemical reaction is crucial in positive photoresist technology.
A: The formation of this compound significantly increases the solubility of the photoresist material in aqueous alkaline developers. [, , ] This solubility difference between exposed (containing the acid) and unexposed regions allows for the creation of patterned structures on substrates.
A: this compound, being more hydrophilic than its precursor DNQ, significantly enhances the dissolution rate of the photoresist in alkaline developers. [, ] This effect contributes to the high contrast and resolution achievable with positive photoresists.
A: In aqueous acidic solutions, the equilibrium constant (K) is approximately 200, favoring 1H-indene-3-carboxylic acid. [] In basic solutions, the equilibrium constant is around 100, still favoring the 3-carboxylic acid isomer.
ANone: this compound derivatives can be synthesized through various methods:
- Bromination and dehydrobromination: Starting from the corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, monobromination followed by dehydrobromination using DBU can yield the desired products. []
- Friedel-Crafts alkylation: Reactions of aromatic derivatives with specific 1,4-dicarbonyl-2,3-ethylenic compounds like 5-hydroxy- or 5-chloro-2,5-dihydro-2-furanones provide another pathway to these compounds. []
A: Synthesizing derivatives allows researchers to explore structure-activity relationships and potentially identify compounds with improved properties for various applications. For instance, novel urea derivatives have been synthesized and evaluated for their anticancer activity. []
ANone: While primarily known for its role in photoresists, derivatives of this compound are being explored for other applications. For example:
- Anticancer agents: New urea derivatives incorporating the this compound scaffold have shown promising anticancer activity against human neuroblastoma and colon carcinoma cell lines. []
- Antithrombotic and antiplatelet drugs: Certain derivatives of this compound, particularly those with modifications at the 5-position, are being investigated for their potential as antithrombotic and antiplatelet agents. []
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